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Compound of Interest

Compound Name: AG957

Cat. No.: B1683696

An In-depth Examination of the Bcr-Abl Tyrosine Kinase Inhibitor

This technical guide provides a comprehensive overview of the chemical and pharmacological
properties of AG957, a potent inhibitor of the Bcr-Abl tyrosine kinase. This document is
intended for researchers, scientists, and professionals involved in drug development, offering
detailed information on the compound's structure, mechanism of action, and relevant
experimental protocols.

Chemical Structure and Physicochemical Properties

AG957, also known as Tyrphostin AG957 or NSC 654705, is a synthetic compound belonging
to the tyrphostin family of protein tyrosine kinase inhibitors.[1][2] Its chemical structure is
characterized by a benzylidene malononitrile core.

Table 1: Physicochemical Properties of AG957
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Property Value Reference

methyl 4-({[3,4-
IUPAC Name dihydroxyphenyl)methyllamino}

methyl)benzoate

Tyrphostin AG957, NSC
Synonyms _ [11[2][3]
654705, Lavendustin C Analog

CAS Number 140674-76-6 [3]
Chemical Formula C15H15N0O4 [3]
Molecular Weight 273.28 g/mol [3]
Appearance Off-white solid [2]

COC(=0)C1=CC=C(C=C1)NC
SMILES 3]
C2=C(C=CC(=C2)0)O

Soluble in DMSO (200 mg/ml)
- and formulations of DMSO,
Solubility [1114]
PEG300, Tween-80, and

saline.

Store at -20°C, protected from
Storage light. Stock solutions are stable  [2][4]
for up to 3 months at -20°C.

Pharmacological Properties and Mechanism of
Action

AG957 is a potent and selective inhibitor of the p210 Bcr-Abl tyrosine kinase, the constitutively
active fusion protein responsible for the pathogenesis of Chronic Myelogenous Leukemia
(CML).[1][5]6]

Kinase Inhibitory Activity

AG957 exhibits significant inhibitory activity against the autophosphorylation of the p210 Bcr-
Abl kinase. This inhibition is selective for Bcr-Abl over the native c-Abl kinase.
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Table 2: In Vitro Inhibitory Activity of AG957

Target Assay IC50 / Ki Reference
p210 Bcr-Abl Autokinase Activity IC50 =2.9 uM [1]
Tyrosine Kinase )
p210 Bcr-Abl o Ki =750 nM [21[7]
Activity

Tyrosine Kinase .
p140 c-Abl o Ki =10 uM [21[7]
Activity

Cellular Effects and Signaling Pathways

AG957's inhibition of Bcr-Abl kinase activity in CML cells leads to a cascade of downstream
effects, ultimately resulting in cell cycle arrest and apoptosis.

« Inhibition of Bcr-Abl Downstream Signaling: The Bcr-Abl oncoprotein activates multiple
signaling pathways that promote cell proliferation and survival, including the Ras/Raf/MAPK
and PI3K/Akt pathways.[8][9] AG957's inhibition of Bcr-Abl blocks these downstream signals.

« Induction of Apoptosis: AG957 treatment of CML cells, such as the K562 cell line, leads to
the downregulation of p210 Bcr-Abl.[3][5] This is followed by the mitochondrial release of
cytochrome c, which in turn activates caspase-9 and caspase-3, culminating in apoptotic cell
death.[3][5] Studies have also shown that AG957-mediated apoptosis in Bcr-Abl negative
hematopoietic cells is associated with altered phosphorylation of Akt and BAD.[2]

o Effects on Cell Adhesion: AG957 has been shown to restore betal integrin-mediated
adhesion in CML progenitors, suggesting a role in modulating the abnormal cell adhesion
properties of leukemic cells.[10]
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Bcr-Abl Signaling and Inhibition by AG957
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Bcr-Abl signaling and AG957 inhibition.

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/product/b1683696?utm_src=pdf-body-img
https://www.benchchem.com/product/b1683696?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683696?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols

The following sections provide generalized protocols for key assays used to characterize the

activity of AG957. These should be adapted and optimized for specific cell lines and

experimental conditions.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and

proliferation.

Materials:

96-well cell culture plates
CML cell line (e.g., K562)
Complete culture medium
AG957 stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

Solubilization solution (e.g., 10% SDS in 0.01 M HCI)

Microplate reader

Protocol:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 pL of complete
medium and incubate for 24 hours.

Prepare serial dilutions of AG957 in complete medium from the stock solution.

Remove the medium from the wells and add 100 pL of the AG957 dilutions. Include a vehicle
control (DMSO) and a no-cell control.

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
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e Add 10 pL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple
formazan precipitate is visible.

e Add 100 pL of solubilization solution to each well and mix thoroughly to dissolve the
formazan crystals.

e Read the absorbance at 570 nm using a microplate reader.

o Calculate the percentage of cell viability relative to the vehicle control and determine the
IC50 value.

In Vitro Kinase Assay (ADP-Glo™ Assay)

This assay measures the amount of ADP produced by the kinase reaction, which is
proportional to the kinase activity.

Materials:

Recombinant Bcr-Abl kinase

o Kinase substrate (e.g., a synthetic peptide)

e AGY957

e ATP

¢ Kinase reaction buffer

o ADP-Glo™ Kinase Assay Kit (Promega)

o White, opaque 96-well or 384-well plates

e Luminometer

Protocol:

o Prepare the kinase reaction mixture containing the kinase, substrate, and kinase buffer.
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Add AG957 at various concentrations to the reaction mixture. Include a no-inhibitor control
and a no-enzyme control.

Initiate the kinase reaction by adding ATP.
Incubate the reaction at the optimal temperature (e.g., 30°C) for a specific time.

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
Incubate for 40 minutes at room temperature.

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent
signal. Incubate for 30-60 minutes at room temperature.

Measure the luminescence using a luminometer.

Calculate the kinase activity and the inhibitory effect of AG957.
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Workflow for Evaluating AG957 Activity

Start: AG957 Compound
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(e.g., ADP-Glo)
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for Ber-Abl Inhibition
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(CML Cell Lines, e.g., K562)

Cell Proliferation Assay Apoptosis Assay Western Blot Analysis

(e.g., Caspase Activity, Annexin V) (Phospho-Bcr-Abl, Downstream Targets)

(e.g., MTT)

Confirm Induction
of Apoptosis

Confirm On-Target

Determine Cellular IC50
Inhibition in Cells

for Proliferation Inhibition

End: Characterized Inhibitor
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683696?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

